Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-
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Overview
Description
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-: is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.299 g/mol . This compound is known for its applications in various fields, including analytical chemistry and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Elevated Temperatures: For example, stirring at 70°C for several hours.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound often involve scalable liquid chromatography techniques. For instance, reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid is used . This method is adaptable for mass spectrometry (MS) applications by replacing phosphoric acid with formic acid .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- has several scientific research applications:
Analytical Chemistry: Used in reverse-phase HPLC for the separation and analysis of various compounds.
Pharmacokinetics: Suitable for pharmacokinetic studies due to its stability and reactivity.
Biological Studies:
Industrial Applications: Used in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action for Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxyethyl groups play a crucial role in its reactivity and interactions with biological molecules . The exact pathways and targets can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: A similar compound with a hydroxyethyl group instead of the cyanoethyl group.
N-[3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl]acetamide: Another closely related compound with similar functional groups.
Uniqueness
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- is unique due to its specific combination of cyanoethyl and hydroxyethyl groups, which confer distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
55379-84-5 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-11(18)15-12-4-2-5-13(10-12)16(8-9-17)7-3-6-14/h2,4-5,10,17H,3,7-9H2,1H3,(H,15,18) |
InChI Key |
ITCQFSOCCFSHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCC#N)CCO |
Origin of Product |
United States |
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